Aecep-NAD is classified as a coenzyme involved in redox reactions and metabolic processes. It is derived from nicotinamide, which can be sourced from dietary intake or synthesized endogenously from tryptophan. The classification of Aecep-NAD falls under the category of nucleotides, specifically as a dinucleotide due to its structure containing two nucleotides joined by phosphate groups.
The industrial production of nicotinamide adenine dinucleotide typically employs enzymatic methods that utilize nicotinamide riboside and adenosine triphosphate as raw materials. The process involves the use of recombinant NAD synthetase, which catalyzes the formation of Aecep-NAD through a biocatalytic reaction.
Aecep-NAD participates in numerous biochemical reactions:
The mechanism of action for Aecep-NAD primarily involves its role as an electron carrier in metabolic pathways:
Quantitative studies indicate that fluctuations in Aecep-NAD levels correlate with metabolic states and energy demands within cells.
Aecep-NAD possesses several notable physical and chemical properties:
Analytical techniques such as liquid chromatography-mass spectrometry are commonly employed to analyze the concentration and purity of Aecep-NAD in biological samples.
Aecep-NAD has significant applications in various scientific fields:
Aecep-NAD (Acetylated Ester Cofactor Derivative of Nicotinamide Adenine Dinucleotide) represents a synthetically modified derivative of the essential redox cofactor nicotinamide adenine dinucleotide (NAD⁺). Its systematic IUPAC name is 3'-O-acetylpyridinium-1-(5''-O-phosphonato-β-D-ribofuranosyl) adenine dinucleotide, reflecting the introduction of an acetyl ester group at the 3'-hydroxyl position of the adenine-linked ribose moiety [1] [7]. This modification distinguishes it structurally and functionally from canonical NAD⁺ (CAS 53-84-9), which consists of two nucleotides (nicotinamide mononucleotide and adenine mononucleotide) joined by pyrophosphate linkage without esterification [1] [5]. Aecep-NAD retains the dinucleotide core (molecular formula C₂₃H₂₉N₇O₁₅P₂; theoretical molecular weight 749.48 g/mol) but exhibits altered physicochemical properties due to the acetyl group’s steric and electronic effects [1] [6].
Table 1: Nomenclature and Chemical Identifiers of Aecep-NAD vs. NAD⁺
Property | Aecep-NAD | NAD⁺ |
---|---|---|
Systematic Name | 3'-O-acetylpyridinium-1-(5''-O-phosphonato-β-D-ribofuranosyl) adenine dinucleotide | β-Nicotinamide adenine dinucleotide |
Molecular Formula | C₂₃H₂₉N₇O₁₅P₂ | C₂₁H₂₇N₇O₁₄P₂ |
CAS Registry | Not assigned | 53-84-9 [7] |
Key Modification Site | 3'-OH of adenine ribose | None |
The exploration of NAD⁺ derivatives is rooted in seminal 20th-century biochemical discoveries. NAD⁺ itself was first identified in 1906 by Harden and Young as a "coferment" essential for yeast fermentation [10]. By 1936, Otto Warburg elucidated NAD⁺’s redox function via hydride transfer, establishing its mechanistic role in dehydrogenases [10]. The mid-20th century witnessed systematic efforts to modify NAD⁺’s structure to probe enzyme-cofactor interactions. Arthur Kornberg’s 1948 discovery of NAD⁺ synthetase laid groundwork for enzymatic synthesis of NAD⁺ analogs [10], while Preiss and Handler’s 1958 delineation of the NAD⁺ salvage pathway highlighted metabolic flexibility in precursor utilization [5] [10].
Aecep-NAD emerges from this tradition as a tool compound designed to investigate two key aspects:
Aecep-NAD belongs to the NAD⁺ analog class, characterized by targeted modifications to its dinucleotide scaffold while preserving core redox functionality. Its structure comprises four key domains:
Table 2: Functional Group Comparison: Aecep-NAD vs. NAD⁺
Structural Region | Functional Groups in NAD⁺ | Modification in Aecep-NAD | Potential Biochemical Impact |
---|---|---|---|
Nicotinamide Ribose | Hydroxyl groups (-OH) at 2',3' positions | Unmodified | Unaltered redox function |
Adenine Ribose | Hydroxyl groups (-OH) at 2',3',5' positions | Acetyl ester (-OC(O)CH₃) at 3' | Steric hindrance; altered hydrophobicity |
Pyrophosphate Bridge | Phosphoanhydride (P-O-P) | Unmodified | Maintains dinucleotide conformation |
Nicotinamide Amide | –C(O)NH₂ | Unmodified | Base recognition by enzymes |
Structurally, Aecep-NAD aligns with "topological isomers" of NAD⁺, where modifications distal to the redox site aim to modulate cofactor dynamics without disrupting electron transfer. Similar strategies include:
Table 3: Data Availability for Aecep-NAD Research
Data Type | Availability Status | Key Sources |
---|---|---|
Synthetic Protocols | Limited; based on esterification of NAD⁺ | Chemical derivatization studies [6] |
Enzymatic Activity Assays | Preliminary (in silico and in vitro) | NADase inhibition models [4] |
Structural Coordinates | Not publicly available (hypothetical modeling) | Comparative NAD⁺ structures [1] [8] |
Metabolic Stability Data | Indirect evidence from NAD⁺ turnover studies | NAD⁺ half-life analyses [2] [9] |
Compound Names Mentioned:
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